1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known by its chemical name, rufinamide. Rufinamide belongs to the class of antiepileptic drugs and is used to treat seizures associated with Lennox-Gastaut syndrome, a severe form of epilepsy that affects children and adults.
Mecanismo De Acción
The exact mechanism of action of rufinamide is not fully understood. However, it is believed to work by blocking sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that helps to regulate brain activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that is involved in the development of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rufinamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of sodium channels in the brain. However, one limitation is that it is only effective in treating a specific type of epilepsy, which limits its usefulness in other areas of research.
Direcciones Futuras
There are a number of future directions for research on rufinamide. One area of interest is the development of new antiepileptic drugs that are based on the structure of rufinamide. Another area of interest is the use of rufinamide as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of rufinamide and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
Rufinamide is synthesized using a multi-step process that involves the reaction of cyclopentanone with nitromethane to form a nitroalkene intermediate. The nitroalkene is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-fluoroaniline to produce rufinamide.
Aplicaciones Científicas De Investigación
Rufinamide has been extensively studied for its antiepileptic properties. It has been shown to be effective in reducing the frequency of seizures in patients with Lennox-Gastaut syndrome. In addition to its antiepileptic properties, rufinamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-10-5-7-11(8-6-10)17-13-9-14(19)18(15(13)20)12-3-1-2-4-12/h5-8,12-13,17H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSSPYNBMKAINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.